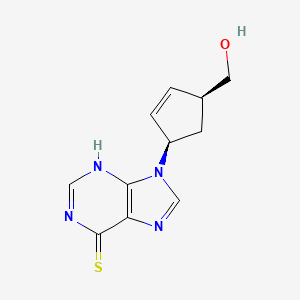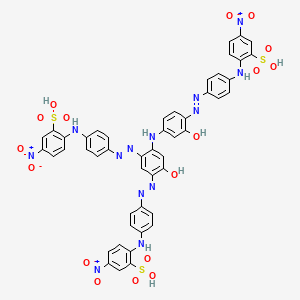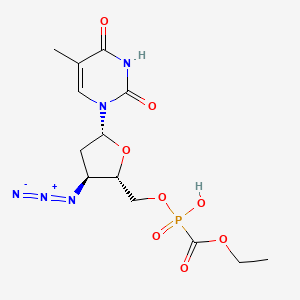
Thymidine, 3'-azido-3'-deoxy-, 5'-(hydrogen (ethoxycarbonyl)phosphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is a synthetic nucleoside analog. It is structurally related to thymidine, a naturally occurring nucleoside found in DNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) typically involves the following steps:
Azidation: Thymidine undergoes azidation at the 3’ position to introduce the azido group.
Phosphorylation: The 5’ hydroxyl group of the azido-thymidine is then phosphorylated using ethoxycarbonyl phosphonic acid under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures while ensuring the purity and yield are maintained through optimized reaction conditions and purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Major Products Formed
Substitution Reactions: Products typically include substituted thymidine derivatives.
Reduction Reactions: The major product is the corresponding amine derivative of thymidine.
Wissenschaftliche Forschungsanwendungen
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) has several applications in scientific research:
Antiviral Research: It is studied for its potential use in antiviral therapies, particularly against retroviruses.
Molecular Biology: Used as a tool in molecular biology for studying DNA synthesis and repair mechanisms.
Chemical Biology: Employed in the synthesis of modified nucleotides for various biochemical assays.
Wirkmechanismus
The mechanism of action of Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) involves its incorporation into DNA during replication. The azido group at the 3’ position prevents further elongation of the DNA chain, thereby inhibiting viral replication. This compound targets viral DNA polymerases and other enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zidovudine (AZT): Another nucleoside analog with an azido group at the 3’ position, used as an antiretroviral drug.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Stavudine (d4T): A thymidine analog used in antiretroviral therapy.
Uniqueness
Thymidine, 3’-azido-3’-deoxy-, 5’-(hydrogen (ethoxycarbonyl)phosphonate) is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications. Its ethoxycarbonyl phosphonate group provides additional stability and specificity in biochemical assays compared to other nucleoside analogs .
Eigenschaften
CAS-Nummer |
131219-88-0 |
|---|---|
Molekularformel |
C13H18N5O8P |
Molekulargewicht |
403.28 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxycarbonylphosphinic acid |
InChI |
InChI=1S/C13H18N5O8P/c1-3-24-13(21)27(22,23)25-6-9-8(16-17-14)4-10(26-9)18-5-7(2)11(19)15-12(18)20/h5,8-10H,3-4,6H2,1-2H3,(H,22,23)(H,15,19,20)/t8-,9+,10+/m0/s1 |
InChI-Schlüssel |
NPDSNLHXQQPEFI-IVZWLZJFSA-N |
Isomerische SMILES |
CCOC(=O)P(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCOC(=O)P(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


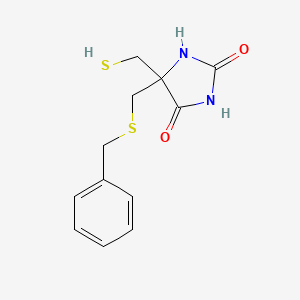
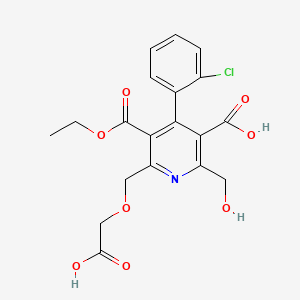


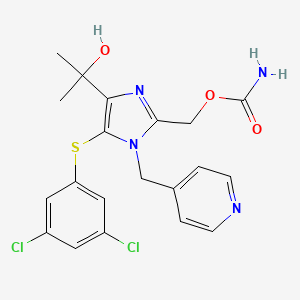


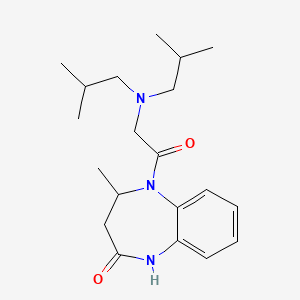
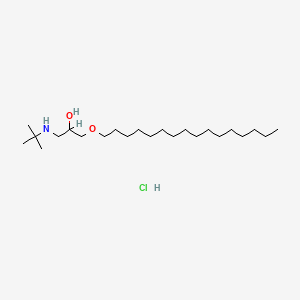
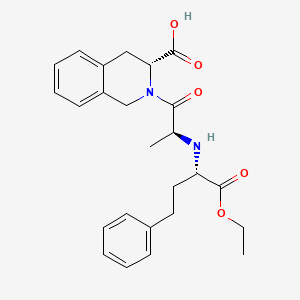
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
